molecular formula C6H12O3 B13128597 (2R)-2-Hydroxy-3-methylpentanoic acid

(2R)-2-Hydroxy-3-methylpentanoic acid

Cat. No.: B13128597
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-BRJRFNKRSA-N
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Description

(2R)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.

Another synthetic route involves the use of enzymatic methods, where specific enzymes catalyze the reduction of 3-methyl-2-oxopentanoic acid to this compound. This method is advantageous due to its high selectivity and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biocatalysts. These biocatalysts, such as specific strains of bacteria or yeast, are engineered to produce the compound efficiently. The process typically includes fermentation, followed by extraction and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methyl-2-oxopentanoic acid or 3-methylpentanoic acid.

    Reduction: 2-Hydroxy-3-methylpentanol or 3-methylpentanol.

    Substitution: 2-Chloro-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.

Scientific Research Applications

(2R)-2-Hydroxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, which catalyze its conversion into other biologically active compounds. These interactions can influence metabolic pathways and cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Hydroxy-3-methylbutanoic acid
  • (2R)-2-Hydroxy-3-methylhexanoic acid
  • (2R)-2-Hydroxy-3-methylpropanoic acid

Uniqueness

(2R)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific structure and chiral properties. Its distinct configuration allows it to interact selectively with biological molecules, making it valuable in various research and industrial applications. Compared to similar compounds, it offers unique reactivity and selectivity, which can be leveraged in the synthesis of complex molecules and the study of biochemical processes.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1

InChI Key

RILPIWOPNGRASR-BRJRFNKRSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)O)O

Canonical SMILES

CCC(C)C(C(=O)O)O

Origin of Product

United States

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